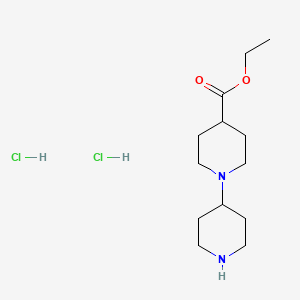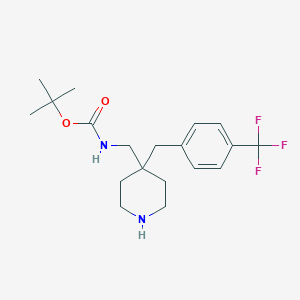![molecular formula C18H17FN4O2 B2592112 6-{3-[(5-fluoropirimidin-2-il)oxi]piperidin-1-carbonil}-1H-indol CAS No. 2034429-03-1](/img/structure/B2592112.png)
6-{3-[(5-fluoropirimidin-2-il)oxi]piperidin-1-carbonil}-1H-indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research
Aplicaciones Científicas De Investigación
6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields . The process may include the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other established methods.
Introduction of the Piperidine Ring: This step often involves the use of piperidine derivatives and appropriate coupling agents.
Attachment of the Fluoropyrimidine Moiety: This is typically done using nucleophilic substitution reactions with fluoropyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. The use of continuous flow reactors and automated synthesis platforms can help achieve this goal.
Análisis De Reacciones Químicas
Types of Reactions
6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Mecanismo De Acción
The mechanism of action of 6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the indole core may interact with receptors or other proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: Studied for its pharmacological properties.
Uniqueness
6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is unique due to its combination of an indole core, a piperidine ring, and a fluoropyrimidine moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research.
Propiedades
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-9-21-18(22-10-14)25-15-2-1-7-23(11-15)17(24)13-4-3-12-5-6-20-16(12)8-13/h3-6,8-10,15,20H,1-2,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBGRMRHMXEQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Azaspiro[3.5]nonan-9-ol](/img/structure/B2592034.png)


![N-benzyl-3-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide](/img/structure/B2592037.png)
![2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B2592040.png)


![6-Azabicyclo[3.2.0]heptane](/img/structure/B2592044.png)
![3-methyl-7-[(2-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2592045.png)
![N'-(4-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2592046.png)
![4-ethyl-5-fluoro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2592047.png)


![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2592052.png)
